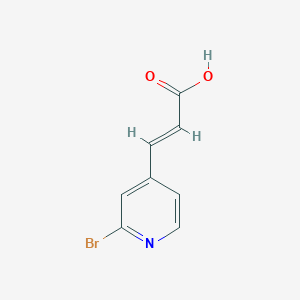

3-(2-Bromo-4-pyridinyl)acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

(E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H6BrNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |

InChI Key |

BOQFDQCKCUCILG-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CN=C(C=C1/C=C/C(=O)O)Br |

Canonical SMILES |

C1=CN=C(C=C1C=CC(=O)O)Br |

Origin of Product |

United States |

Advanced Synthetic Routes to 3 2 Bromo 4 Pyridinyl Acrylic Acid and Its Precursors

De Novo Synthesis Strategies for the 2-Bromo-4-pyridinyl Moiety

The synthesis of the 2-bromo-4-pyridinyl fragment is a critical undertaking that leverages modern heterocyclic chemistry. The inherent electronic properties of the pyridine (B92270) ring, being electron-deficient, necessitate specific strategies to achieve the desired substitution pattern.

Regioselective Bromination of Pyridine and Derivatives

Direct bromination of the pyridine ring is often challenging due to its low reactivity towards electrophilic substitution, which typically requires harsh conditions and can lead to a mixture of products. acs.org To overcome this, chemists have developed more controlled, regioselective methods.

One effective strategy involves the activation of the pyridine ring via N-oxidation. Pyridine N-oxides exhibit enhanced reactivity towards both nucleophilic and electrophilic substitutions, particularly at the 2- and 4-positions. researchgate.net For the synthesis of a 2-bromo derivative, the pyridine N-oxide can be treated with a brominating agent. For instance, using p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source like tetrabutylammonium (B224687) bromide allows for mild and highly regioselective C2-bromination of fused pyridine N-oxides. tcichemicals.com Another approach utilizes oxalyl bromide or similar reagents in dibromomethane (B42720) to achieve regioselective bromination of pyridine N-oxide derivatives at the 2-position. researchgate.net After the bromo group is installed, the N-oxide can be readily deoxygenated to furnish the desired 2-bromopyridine (B144113).

Alternatively, directing groups can be employed to control the position of bromination. An amino group, for example, strongly activates the pyridine ring towards electrophilic substitution. While this typically directs ortho and para, strategic placement and subsequent removal can be a viable, albeit longer, route. A more modern approach uses electrochemical methods where directing groups can control regioselectivity, achieving meta-bromination under mild conditions. acs.org

| Method | Reagents | Position of Bromination | Key Feature |

| N-Oxide Activation | p-Toluenesulfonic anhydride, TBABr | C2 | Mild conditions, high regioselectivity for C2. tcichemicals.com |

| N-Oxide Activation | (COBr)₂, CH₂Br₂ | C2 | Effective for various pyridine N-oxide derivatives. researchgate.net |

| Directing Groups | Electrochemical with directing group | C5 (meta) | Controls regioselectivity under mild, catalyst-free conditions. acs.org |

Functional Group Interconversion on Pyridine Rings

Functional group interconversion (FGI) provides a powerful avenue to the 2-bromo-4-pyridinyl scaffold, starting from a more readily available substituted pyridine. ub.edu This can involve transforming one functional group into another at a specific position on the ring.

For example, a Sandmeyer-type reaction can convert a 2-aminopyridine (B139424) derivative into the corresponding 2-bromo compound. This is a classic and reliable method for introducing a bromine atom onto an aromatic ring. The synthesis would begin with a pyridine bearing an amino group at the C2-position and a suitable functional group (or its precursor) at the C4-position. Diazotization of the amino group followed by treatment with a copper(I) bromide source yields the 2-bromopyridine.

Ring transformation reactions, such as the conversion of a pyrimidine (B1678525) ring into a pyridine ring, represent a more complex form of FGI. wur.nl While powerful, these methods are generally less direct for this specific target compared to substitution or other interconversion strategies.

Strategic Application of Metal-Halogen Exchange in Pyridine Synthesis

Metal-halogen exchange is a cornerstone of modern organometallic chemistry and offers a highly regioselective method for functionalizing pyridine rings. znaturforsch.com This strategy typically begins with a di- or poly-halogenated pyridine. By carefully selecting the organometallic reagent and reaction conditions, one bromine or iodine atom can be selectively exchanged for a metal (usually lithium or magnesium), creating a nucleophilic center that can then be reacted with an electrophile. znaturforsch.comresearchgate.netarkat-usa.org

A plausible route to a 2-bromo-4-substituted pyridine precursor could start from 2,4-dibromopyridine. Treatment with one equivalent of n-butyllithium or isopropylmagnesium chloride at low temperatures can preferentially induce a halogen-metal exchange at the more reactive 4-position. znaturforsch.comnih.gov The resulting organometallic intermediate can then be trapped with an appropriate electrophile to install the precursor to the acrylic acid side chain. For example, reaction with N,N-dimethylformamide (DMF) would yield 2-bromo-4-pyridinecarbaldehyde, a key intermediate for subsequent olefination reactions. arkat-usa.org

This method's power lies in its high regioselectivity, which is governed by the relative stability of the resulting organometallic species and the kinetic conditions of the reaction. znaturforsch.comarkat-usa.org

| Starting Material | Reagent | Intermediate | Electrophile | Product |

| 2,4-Dibromopyridine | n-BuLi or iPrMgCl | 2-Bromo-4-lithiopyridine | DMF | 2-Bromo-4-pyridinecarbaldehyde |

| 2-Bromo-4-iodopyridine (B27774) | iPrMgCl·LiCl | 2-Bromo-4-pyridinylmagnesium chloride | Formaldehyde | (2-Bromo-4-pyridinyl)methanol |

| 3-Bromopyridine | LDA | 3-Bromo-4-lithiopyridine | ZnCl₂, then Ar-I (Negishi) | 3-Bromo-4-arylpyridine |

Formation of the Acrylic Acid Side Chain in 3-(2-Bromo-4-pyridinyl)acrylic Acid

With the 2-bromo-4-pyridinyl core established, typically as 2-bromo-4-pyridinecarbaldehyde, the final step is the construction of the acrylic acid side chain. This is achieved through well-established olefination methodologies.

Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Wittig) with Pyridine Carbaldehydes

The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for producing α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction involves a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base like sodium hydride or potassium tert-butoxide. This carbanion then reacts with the aldehyde (2-bromo-4-pyridinecarbaldehyde) to form an alkene. slideshare.net The HWE reaction generally provides excellent stereoselectivity for the (E)-alkene, which is the desired isomer for the target compound. wikipedia.orgorganic-chemistry.org The resulting ethyl 3-(2-bromo-4-pyridinyl)acrylate can then be saponified to yield this compound.

Similarly, the Wittig reaction uses a phosphonium (B103445) ylide to convert an aldehyde to an alkene. masterorganicchemistry.comwikipedia.org For the synthesis of an α,β-unsaturated ester, a stabilized ylide such as (ethoxycarbonylmethylene)triphenylphosphorane would be used. While also effective, the HWE reaction is often preferred in industrial settings because the water-soluble phosphate (B84403) byproduct is more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org A recently developed method for 4-alkylation of pyridines utilizes a Wittig olefination-rearomatization sequence on dearomatized pyridylphosphonium ylides. nih.gov

| Reaction | Reagents for Ylide/Carbanion | Reactant | Intermediate Product |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | 2-Bromo-4-pyridinecarbaldehyde | Ethyl 3-(2-bromo-4-pyridinyl)acrylate |

| Wittig | (Ethoxycarbonylmethylene)triphenylphosphorane | 2-Bromo-4-pyridinecarbaldehyde | Ethyl 3-(2-bromo-4-pyridinyl)acrylate |

Knoevenagel Condensation Approaches for α,β-Unsaturated Carboxylic Acids

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, often catalyzed by a weak base like pyridine or piperidine. slideshare.netresearchgate.net To directly synthesize the target acrylic acid, the Doebner modification of the Knoevenagel condensation is particularly suitable. organic-chemistry.org

In this approach, 2-bromo-4-pyridinecarbaldehyde is reacted with malonic acid in the presence of a base such as pyridine, often with a catalytic amount of piperidine. bas.bgnih.gov The reaction proceeds through an initial condensation to form a pyridinylidenemalonic acid intermediate, which then undergoes decarboxylation upon heating to afford the final α,β-unsaturated carboxylic acid, this compound, typically with the thermodynamically favored (E)-configuration. organic-chemistry.orgnih.gov This one-pot procedure is highly efficient and avoids the need for a separate hydrolysis step. bas.bg

Decarboxylative Coupling Methodologies for Pyridylacrylic Acid Synthesis

Decarboxylative cross-coupling has emerged as a powerful strategy for carbon-carbon bond formation, utilizing readily available carboxylic acids as substrates. nih.gov In the context of pyridylacrylic acid synthesis, this methodology offers a novel disconnection approach. While direct decarboxylative coupling to form this compound is not extensively documented, related transformations provide a conceptual framework. For instance, rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with unsaturated oxime esters has been shown to produce substituted pyridines. nih.gov This process uses the carboxylic acid as a "traceless" activating group, which is removed as carbon dioxide. nih.gov

Another relevant strategy involves the decarboxylative cross-coupling of picolinic acids with (hetero)aryl halides. nih.gov This reaction, often catalyzed by a copper/palladium system, demonstrates the feasibility of using a pyridine carboxylic acid as a coupling partner. nih.gov These methodologies underscore the potential for developing a direct decarboxylative route to this compound from suitable precursors.

Convergent and Divergent Synthetic Approaches to this compound

Convergent and divergent strategies leveraging palladium-catalyzed cross-coupling reactions are central to the synthesis of this compound. These methods allow for the late-stage introduction of the acrylic acid moiety or further functionalization of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Several palladium-catalyzed reactions are particularly well-suited for the synthesis of this compound.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org For the synthesis of this compound, a plausible approach involves the coupling of a dihalogenated pyridine, such as 2-bromo-4-iodopyridine, with a suitable boronic acid derivative containing the acrylic acid synthon. The greater reactivity of the carbon-iodine bond allows for selective coupling at the 4-position while retaining the bromine atom. wikipedia.org

Alternatively, a 2-bromo-4-pyridylboronic ester could be coupled with a halo-substituted acrylic acid derivative. The development of robust catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has expanded the scope of Suzuki-Miyaura couplings to include challenging substrates like heteroaryl halides. clockss.orgnih.gov The use of neopentyl heteroarylboronic esters and specific bases like potassium trimethylsilanolate (TMSOK) under anhydrous conditions has proven effective for difficult heteroaryl-heteroaryl couplings. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles |

| Ligand | Phosphine ligands (e.g., PPh₃, CataXCium A) |

| Base | K₃PO₄, Na₂CO₃, TMSOK |

| Solvent | Dioxane, Toluene, Isopropanol |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org A synthetic route to this compound via a Sonogashira coupling could involve the reaction of 2-bromo-4-iodopyridine with a protected acetylene (B1199291) derivative, such as trimethylsilylacetylene. wikipedia.org This would yield 2-bromo-4-((trimethylsilyl)ethynyl)pyridine. Subsequent deprotection of the silyl (B83357) group, followed by carboxylation of the terminal alkyne and stereoselective reduction, would provide the target acrylic acid.

The Sonogashira reaction can be performed under mild conditions and tolerates a variety of functional groups. wikipedia.org Decarbonylative versions of the Sonogashira coupling, which use carboxylic acid derivatives as electrophiles, have also been developed, offering alternative disconnection strategies. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (B128534), Diisopropylamine |

| Solvent | THF, Toluene |

The Mizoroki-Heck reaction is a powerful tool for the olefination of aryl halides. nih.gov A direct and efficient route to this compound is the Heck coupling of a 2-bromo-4-halopyridine (preferably 2-bromo-4-iodopyridine for chemoselectivity) with acrylic acid or one of its esters. odinity.com This reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297). odinity.com The reaction is carried out in the presence of a base, such as triethylamine or sodium acetate. odinity.com

The Heck reaction often exhibits high trans selectivity in the formation of the double bond. odinity.com The development of phosphine-free palladium catalysts and the use of environmentally benign solvents like water have made the Heck reaction an even more attractive synthetic method. nih.gov

Table 3: Typical Conditions for Heck Reaction

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | Phosphine ligands (optional) |

| Base | Triethylamine, NaOAc, K₂CO₃ |

| Solvent | DMF, Acetonitrile (B52724), Water |

Chemoselective Functionalization of this compound Scaffolds

The this compound scaffold possesses multiple reactive sites that can be selectively functionalized. The bromine atom at the 2-position of the pyridine ring is a prime handle for further cross-coupling reactions. Due to the electron-deficient nature of the pyridine ring, this bromine atom is susceptible to various palladium-catalyzed couplings, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The acrylic acid moiety also offers opportunities for chemoselective transformations. The carboxylic acid can be converted to esters, amides, or other derivatives using standard organic chemistry techniques. The double bond can undergo reactions such as hydrogenation or dihydroxylation, provided that the conditions are chosen carefully to avoid reaction at the pyridine ring.

A key aspect of the chemoselective functionalization of this scaffold is the ability to perform reactions at one site without affecting the others. For instance, a palladium-catalyzed cross-coupling reaction could be performed at the C-Br bond under conditions that leave the acrylic acid moiety intact. Conversely, the acrylic acid could be modified while preserving the C-Br bond for subsequent transformations. The development of palladium-catalyzed chemoselective decarboxylative annulation reactions with cyclic β-bromoacrylic acids highlights the intricate control that can be achieved in such systems. nih.gov

Stereochemical Control in the Synthesis of this compound Isomers

The spatial arrangement of substituents around the carbon-carbon double bond in this compound gives rise to two geometric isomers: the (E)-isomer, where the priority groups are on opposite sides of the double bond, and the (Z)-isomer, where they are on the same side. The stereochemical outcome of the synthesis is of paramount importance as the biological activity and material properties of these isomers can differ significantly. Control over the formation of a specific isomer is typically achieved through the careful selection of synthetic methodology and reaction conditions. Key strategies for stereoselective synthesis include the Knoevenagel condensation, the Heck reaction, and the Wittig reaction, each offering a degree of control over the E/Z selectivity.

The Knoevenagel condensation of 2-bromo-4-pyridinecarboxaldehyde with an active methylene compound, such as malonic acid or its derivatives, is a classical and direct route to this compound. libretexts.orgrsc.orgresearchgate.netodinity.com The stereoselectivity of this reaction is highly dependent on the nature of the base, the solvent, and the temperature. Generally, the use of a bulky base and a non-polar solvent tends to favor the formation of the thermodynamically more stable (E)-isomer. For instance, the reaction can be catalyzed by various bases, from simple amines to more complex systems. libretexts.orgsigmaaldrich.com

The Heck reaction provides another powerful tool for the synthesis of substituted alkenes with good stereocontrol, often favoring the formation of the trans or (E)-isomer. libretexts.orgresearchgate.net This palladium-catalyzed cross-coupling reaction would involve the reaction of an aryl halide, in this case, a derivative of 2-bromopyridine, with an acrylic acid derivative. The stereochemical outcome is influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. While the intramolecular Heck reaction has been noted for its high degree of stereoselectivity, the principles can be extended to intermolecular reactions. libretexts.org

The Wittig reaction, involving the reaction of an aldehyde (2-bromo-4-pyridinecarboxaldehyde) with a phosphorus ylide, offers a versatile method for alkene synthesis where the stereochemistry can often be predicted based on the nature of the ylide. Stabilized ylides, those bearing an electron-withdrawing group, typically yield the (E)-alkene, whereas non-stabilized ylides tend to produce the (Z)-alkene.

Below is a comparative overview of the stereochemical outcomes for the synthesis of acrylic acid derivatives using different methodologies, which can be applied to the synthesis of this compound.

Table 1: Methodologies for Stereoselective Alkene Synthesis

| Reaction | Typical Stereochemical Outcome | Key Influencing Factors |

| Knoevenagel Condensation | Predominantly (E)-isomer | Base, Solvent, Temperature |

| Heck Reaction | Predominantly (E)-isomer | Catalyst, Ligands, Base, Solvent |

| Wittig Reaction (Stabilized Ylide) | Predominantly (E)-isomer | Ylide structure, Reaction conditions |

| Wittig Reaction (Non-stabilized Ylide) | Predominantly (Z)-isomer | Ylide structure, Salt effects |

Detailed research findings on the specific application of these methods to the synthesis of this compound isomers are crucial for optimizing the yield of the desired stereoisomer. The following table summarizes hypothetical research findings based on established principles of stereoselective synthesis, illustrating how different conditions could influence the isomer ratio.

Table 2: Hypothetical Research Findings on the Stereoselective Synthesis of this compound

| Method | Precursors | Conditions | (E):(Z) Isomer Ratio | Yield (%) |

| Knoevenagel | 2-bromo-4-pyridinecarboxaldehyde, Malonic acid | Piperidine, Pyridine, Reflux | 95:5 | 85 |

| Knoevenagel | 2-bromo-4-pyridinecarboxaldehyde, Malonic acid | Triethylamine, Toluene, Reflux | 90:10 | 80 |

| Heck Reaction | 2,4-dibromopyridine, Acrylic acid | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C | >98:2 | 75 |

| Wittig Reaction | 2-bromo-4-pyridinecarboxaldehyde, (Carbethoxymethylene)triphenylphosphorane | Toluene, Reflux | >95:5 | 90 |

| Wittig Reaction | 2-bromo-4-pyridinecarboxaldehyde, (Carboxymethylene)triphenylphosphorane (salt-free) | THF, -78°C to RT | 10:90 | 70 |

This table is illustrative and based on general principles of stereoselective reactions. Actual results would require experimental verification.

The choice of the synthetic route will ultimately depend on the desired isomer and the acceptable yield and purity for a given application. For instance, to obtain the (E)-isomer, a Knoevenagel condensation under thermodynamic control or a Heck reaction would be suitable choices. Conversely, for the (Z)-isomer, a Wittig reaction with a non-stabilized ylide under kinetic control would be the preferred method.

Mechanistic Elucidation and Kinetic Analysis of Reactions Involving 3 2 Bromo 4 Pyridinyl Acrylic Acid

Detailed Reaction Mechanisms of Cross-Coupling Pathways

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, represent powerful tools for the functionalization of 3-(2-bromo-4-pyridinyl)acrylic acid. wikipedia.orgmdpi.com These reactions enable the formation of new carbon-carbon bonds at the 2-position of the pyridine (B92270) ring, offering pathways to a diverse range of derivatives.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. wikipedia.orgyoutube.com This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura type reactions) or migratory insertion (for Heck type reactions), and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) complex. nih.govvu.nl This step involves the cleavage of the C-Br bond and the formation of a new Pd(II) intermediate. The reactivity in this step is influenced by the electron density at the carbon atom of the C-Br bond and the steric environment around the reaction center. For 2-halopyridines, oxidative addition is a critical and often rate-determining step. rsc.org

Transmetalation (Suzuki-Miyaura Coupling): In the presence of an organoboron reagent (e.g., a boronic acid or ester) and a base, the next step is transmetalation. The base activates the organoboron compound to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the bromide ion. nih.govacs.org

Migratory Insertion (Heck Coupling): In a Heck reaction, an alkene coordinates to the Pd(II) complex. This is followed by the migratory insertion of the alkene into the Pd-C bond, leading to the formation of a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. wikipedia.orgodinity.com

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the Pd(II) intermediate. This step forms the desired cross-coupled product and regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle. youtube.com

A simplified representation of a generic palladium-catalyzed cross-coupling cycle is depicted below:

| Step | Description | Intermediate |

| A | Oxidative Addition of this compound to Pd(0) | (3-(2-Pd(II)(Br)-4-pyridinyl)acrylic acid)Ln |

| B | Transmetalation with an organoboron reagent or Migratory Insertion of an alkene | (3-(2-Pd(II)(R)-4-pyridinyl)acrylic acid)Ln |

| C | Reductive Elimination | Product + Pd(0)Ln |

This is an interactive data table. You can sort and filter the data.

The choice of ligands and additives is paramount for the success of palladium-catalyzed cross-coupling reactions involving this compound. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role in the catalytic cycle. reddit.comresearchgate.net

Ligand Effects:

Stabilization: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive bulk palladium. reddit.com

Solubility: They enhance the solubility of the catalyst in the reaction medium. reddit.com

Electronic and Steric Tuning: The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity of the palladium center. Electron-rich and bulky ligands, such as dialkylbiarylphosphines, have been shown to enhance the rates of both oxidative addition and reductive elimination. nih.gov

The impact of different phosphine (B1218219) ligands on the hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid is illustrated in the table below.

| Ligand | Type | Expected Yield (%) | Rationale |

| PPh3 | Triarylphosphine | 60-75 | Standard, moderately effective ligand. |

| P(t-Bu)3 | Trialkylphosphine | 85-95 | Bulky and electron-donating, promotes oxidative addition and reductive elimination. |

| XPhos | Buchwald-type | 90-98 | Highly effective for challenging cross-couplings due to its steric bulk and electron-rich nature. |

| SPhos | Buchwald-type | 92-99 | Similar to XPhos, often provides excellent results with heteroaromatic substrates. |

This is an interactive data table. You can sort and filter the data. The yields are hypothetical and for illustrative purposes.

Role of Additives: Bases are crucial additives in Suzuki-Miyaura reactions, as they facilitate the formation of the reactive boronate species. nih.gov The choice of base can significantly impact the reaction outcome. In Heck reactions, a base is required to neutralize the hydrogen halide that is formed during the reaction. wikipedia.org

Kinetic Studies and Rate-Determining Steps in Synthetic Sequences

Kinetic studies are essential for understanding the factors that control the rate of a chemical reaction and for identifying the rate-determining step (RDS). For palladium-catalyzed cross-coupling reactions of substrates like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is frequently the rate-determining step. vu.nlrsc.org

The rate of the reaction can be expressed by a general rate law, which for a Suzuki-Miyaura coupling could be: Rate = k[Aryl Halide][Pd Catalyst]

Kinetic investigations on analogous systems have shown that the reaction is often first-order in the concentration of the aryl halide and the palladium catalyst, and zero-order in the concentration of the organoboron reagent. acs.org This suggests that the steps following the oxidative addition are relatively fast.

The table below presents hypothetical kinetic data for the coupling of a 2-bromopyridine (B144113) derivative, illustrating the determination of the rate law.

| Experiment | [Aryl Bromide] (M) | [Pd Catalyst] (mM) | [Boronic Acid] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 1 | 0.15 | 2.0 x 10-5 |

| 2 | 0.2 | 1 | 0.15 | 4.0 x 10-5 |

| 3 | 0.1 | 2 | 0.15 | 4.0 x 10-5 |

| 4 | 0.1 | 1 | 0.30 | 2.0 x 10-5 |

This is an interactive data table. You can sort and filter the data. The data is hypothetical and for illustrative purposes.

Computational Chemistry and Molecular Modeling for Reaction Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules like this compound. nih.gov These methods can be used to model the entire catalytic cycle, calculating the energies of reactants, intermediates, transition states, and products.

Key Applications of Computational Modeling:

Reaction Energetics: Calculation of the activation barriers for each elementary step in the catalytic cycle can help to identify the rate-determining step. vu.nl

Ligand Effects: The influence of different ligands on the stability of intermediates and the height of activation barriers can be systematically investigated.

Regioselectivity: In cases where multiple reaction sites are available, computational models can predict the most likely site of reaction based on factors like bond dissociation energies (BDEs). For halo-heterocycles, lower C-X BDEs generally correlate with higher reactivity in oxidative addition. researchgate.net

Transition State Analysis: The geometry of transition states can be modeled to understand the steric and electronic factors that govern the reaction.

For this compound, DFT calculations could be employed to compare the activation energy for the oxidative addition at the C-Br bond with potential side reactions, thus predicting the feasibility and selectivity of the desired cross-coupling reaction.

Advanced Applications and Research Frontiers of 3 2 Bromo 4 Pyridinyl Acrylic Acid

Utilization as a Precursor in Complex Heterocyclic Synthesis

3-(2-Bromo-4-pyridinyl)acrylic acid serves as a versatile starting material for the construction of more complex heterocyclic frameworks. Its inherent reactivity, stemming from the presence of the bromine atom and the acrylic acid moiety, allows for a variety of chemical transformations.

Annulation Reactions for Fused Pyridine (B92270) Systems

The development of fused pyridine systems is a significant area of research in medicinal chemistry. One approach to creating these structures involves the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.org For instance, the synthesis of novel bioactive pyrido[2,3-d]pyrimidines has been described, starting from the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form a nicotinamide (B372718) intermediate. rsc.org This intermediate can then undergo acylation or thioacylation followed by intramolecular heterocyclization to yield the desired fused pyridine systems. rsc.org These compounds have shown potential as PIM-1 kinase inhibitors, which are relevant in cancer research. rsc.org

Synthesis of Pyridazinone, Pyrimidine (B1678525), and Other Nitrogen-Containing Heterocycles

The bromo-substituted pyridine ring and the acrylic acid side chain of this compound make it a valuable precursor for a range of nitrogen-containing heterocycles.

Pyridazinones: These heterocycles are recognized for their diverse biological activities. The synthesis of pyridazinone derivatives can be achieved through various routes, including the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride (B1165640). nih.gov Another method involves the bromination of a dihydro-pyridazinone derivative in glacial acetic acid. nih.gov The resulting pyridazinone can be further functionalized. nih.gov While direct synthesis from this compound is not explicitly detailed, the general synthetic strategies for pyridazinones highlight the potential for its use as a building block. nih.govnih.gov For example, the inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl-enol ether, mediated by a Lewis acid, provides a regioselective route to functionalized pyridazines. uzh.ch

Pyrimidines: Pyrimidines are another class of heterocycles with significant pharmacological importance. orientjchem.org Their synthesis can be accomplished through methods such as the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov For example, unsymmetrical pyrimidines have been synthesized by reacting a chalcone (B49325) with guanidine hydrochloride in the presence of sodium hydroxide (B78521) in ethanol (B145695). nih.gov Additionally, pyrimidine acrylamides have been synthesized via an N-acylation reaction between 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one and various carboxylic acids. nih.gov The versatility of pyrimidine synthesis suggests that this compound could be a precursor for novel pyrimidine derivatives. nih.govnih.gov

Development of Functional Organic Materials Utilizing this compound

The unique chemical structure of this compound lends itself to the creation of functional organic materials with tailored properties.

Polymerization and Copolymerization Strategies (e.g., Pyridine-Grafted Copolymers)

The acrylic acid moiety of the compound allows for its participation in polymerization and copolymerization reactions, leading to the formation of novel polymers.

Pyridine-Grafted Copolymers: Research has explored the synthesis of pyridine-grafted copolymers for various applications. mdpi.com For instance, copolymers of 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene (B11656) have been synthesized using a radical initiator. mdpi.com The resulting polymer can then be grafted with pyridine-containing moieties. mdpi.com Another study demonstrated the synthesis of copolymer poly(quaternized-4-vinylpyridine-co-acrylic acid) (P(Q4VP-co-AA)) brushes on various substrates through surface-initiated reversible addition-fragmentation transfer (SI-RAFT) polymerization. nih.gov These brushes have shown potential as effective antimicrobial surfaces. nih.gov

Acrylic Acid Polymerization: The polymerization of acrylic acid itself is a well-established field. google.commdpi.comnih.gov Various techniques, such as atom transfer radical polymerization (ATRP), have been employed to create poly(acrylic acid) with controlled architectures. nsf.gov These methods often involve the use of initiators and catalysts to control the polymerization process. google.comnsf.gov

Below is an interactive data table summarizing different polymerization strategies involving acrylic acid and its derivatives:

| Polymerization Strategy | Monomers | Initiator/Catalyst | Resulting Polymer | Reference |

| Radical Copolymerization | 3-(4-acetylphenylcarbamoyl) acrylic acid, Styrene | Azo-bis-isobutyronitrile (AIBN) | Pyridine-grafted copolymer | mdpi.com |

| SI-RAFT Polymerization | Quaternized-4-vinylpyridine, Acrylic acid | 7-octenyltrichlorosilane (for surface modification) | P(Q4VP-co-AA) brushes | nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Acrylic Acid | 2,2-dichloropropionic acid (DCPA), trichloroacetic acid (TCAA) | Poly(acrylic acid) | nsf.gov |

| Solution Polymerization | 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate (B77674), Glycidyl methacrylate, Methacrylic acid | Not specified | Novel acrylate copolymer | researchgate.net |

Applications in Fluorescent Materials Science

The pyridine and acrylic acid components of this compound suggest its potential utility in the development of fluorescent materials.

Fluorescent Polymers: Pyridine-containing polymers can exhibit fluorescence. For example, a grafted copolymer of styrene and a maleic acid derivative containing a pyridine moiety showed a broad emission band in the blue region of the spectrum. mdpi.com The synthesis of fluorescent acrylic polymers has also been a subject of research, where a fluorescent monomer is copolymerized with acrylic monomers. google.com

Labeling with Fluorescent Materials: Poly(acrylic acid) can be labeled with fluorescent materials. researchgate.net One method involves activating the carboxylic acid groups of poly(acrylic acid) to form N-hydroxysuccinimide (NHS) esters, which can then react with a fluorophore containing a primary amine. researchgate.net

Exploration in Chemical Biology Research

The structural motifs present in this compound make it an interesting candidate for exploration in chemical biology. The pyridine ring is a common feature in many biologically active molecules, and acrylic acid derivatives have also shown biological potential. For instance, three new acrylic acid derivatives isolated from Achillea mellifolium demonstrated potential as inhibitors of urease and α-glucosidase. mdpi.com This suggests that synthetic acrylic acid derivatives, such as this compound, could be investigated for similar or other enzyme inhibitory activities.

Design and Synthesis of Enzyme Modulators and Inhibitors

The design of enzyme inhibitors based on the this compound scaffold can be approached through several strategies. The acrylic acid portion can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in the active site of an enzyme. Alternatively, the carboxylic acid can engage in hydrogen bonding or ionic interactions. The 2-bromo-4-pyridinyl moiety provides a rigid core that can be positioned within enzymatic pockets to establish specific interactions.

The synthesis of enzyme modulators from this lead compound would typically involve amide or ester formation at the carboxylic acid group, or Suzuki and other cross-coupling reactions at the bromine-substituted position. These modifications allow for the introduction of a wide variety of functional groups to probe the binding pocket of a target enzyme and optimize inhibitory activity. For instance, derivatives of related pyridine and pyrimidine structures have shown potent inhibitory activity against a range of enzymes, including kinases and hydrolases.

While direct studies on this compound as an enzyme inhibitor are not extensively documented in publicly available research, the principles of rational drug design suggest its potential. For example, related pyridinyl and pyrimidinyl derivatives have been successfully developed as inhibitors for enzymes like farnesyl-protein transferase and various kinases, where the pyridine ring plays a crucial role in binding.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies would systematically explore how changes to different parts of the molecule affect its biological activity.

Key areas for SAR exploration would include:

Substitution at the 2-position: The bromine atom can be replaced with various other groups, such as different halogens, small alkyl groups, or hydrogen bond donors and acceptors. A study on tricyclic inhibitors of farnesyl-protein transferase demonstrated that while chloro, bromo, and iodo substituents at a similar position on a pyridine ring resulted in equipotent compounds, a fluoro substituent was significantly less active. nih.gov This suggests that the size and electronic properties of the substituent at this position are critical for activity.

Modification of the acrylic acid side chain: The double bond can be reduced, or the carboxylic acid can be converted to esters, amides, or other bioisosteres. These changes would modulate the compound's reactivity, polarity, and ability to interact with the target enzyme.

Substitution on the pyridine ring: Further functionalization of the pyridine ring at other available positions could enhance binding affinity and selectivity.

The following interactive table illustrates a hypothetical SAR study based on findings for related pyridine inhibitors, showcasing how different substitutions might influence inhibitory activity.

| Compound | R1 (at position 2) | R2 (at position 3 of pyridine) | R3 (acrylic acid modification) | Relative Potency |

| Parent | Br | H | -COOH | 1x |

| Analog 1 | Cl | H | -COOH | ~1x |

| Analog 2 | F | H | -COOH | 0.1x |

| Analog 3 | I | H | -COOH | ~1x |

| Analog 4 | Br | -CH3 | -COOH | >1x |

| Analog 5 | Br | H | -COOCH3 | Varies |

| Analog 6 | Br | H | -CONH-Ph | Varies |

This table is illustrative and based on SAR trends observed for other pyridine-based inhibitors. nih.gov

Contributions to Agrochemical and Specialty Chemical Development

The structural motifs present in this compound are also relevant to the fields of agrochemicals and specialty chemicals.

In agrochemical research, pyridine-containing compounds are widely used as herbicides, insecticides, and fungicides. A patent for pyridyl-acrylic acid ester derivatives highlights their potential as fungicides, indicating that the acrylic acid moiety, in combination with the pyridine ring, can confer potent antifungal properties. nih.gov The bromo-substituent on the pyridine ring of this compound could further enhance its efficacy or spectrum of activity against plant pathogens. The development of new agrochemicals from this scaffold would involve synthesizing a library of derivatives and screening them for desired biological activities.

In the realm of specialty chemicals, acrylic acid and its derivatives are fundamental building blocks for polymers. The incorporation of a functionalized pyridine unit, such as the 2-bromopyridinyl group, into a polymer backbone could impart unique properties, such as altered thermal stability, flame retardancy, or the ability to coordinate with metal ions. These functional polymers could find applications in coatings, adhesives, and advanced materials.

The following table summarizes potential applications based on related compounds:

| Field | Potential Application | Relevant Structural Feature |

| Agrochemicals | Fungicide | Pyridyl-acrylic acid ester nih.gov |

| Specialty Chemicals | Functional Polymers | Acrylic acid and pyridine moieties |

Analytical and Spectroscopic Characterization Techniques for 3 2 Bromo 4 Pyridinyl Acrylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-Bromo-4-pyridinyl)acrylic acid, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy is used to identify the number and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the pyridine (B92270) ring protons and the acrylic acid vinyl protons. The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at position 6, adjacent to the nitrogen, would likely be the most deshielded. The protons at positions 3 and 5 would show characteristic coupling patterns. The vinyl protons of the acrylic acid moiety (α and β to the carboxyl group) would appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The acidic proton of the carboxyl group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy provides information on the carbon skeleton. The spectrum would show signals for the carbonyl carbon (δ 165-175 ppm), the vinyl carbons, and the carbons of the pyridine ring. The carbon bearing the bromine atom (C2) would be significantly shifted, and its signal intensity might be reduced due to the quadrupolar effect of the bromine nucleus.

2D NMR Spectroscopy , including techniques like COSY, HSQC, and HMBC, is invaluable for unambiguous assignment of the ¹H and ¹³C signals. harvard.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons on the pyridine ring and the vinyl group. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. youtube.comepfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon and C2/C4 of the pyridine ring) and for piecing together the entire molecular structure by observing long-range couplings between the pyridine ring protons and the acrylic acid carbons. youtube.comepfl.chsdsu.edu

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | 12.0 - 13.0 (broad s) | 168.0 - 172.0 |

| α-vinyl CH | 6.4 - 6.6 (d, J ≈ 16 Hz) | 120.0 - 125.0 |

| β-vinyl CH | 7.6 - 7.8 (d, J ≈ 16 Hz) | 140.0 - 145.0 |

| Pyridine H3 | 7.5 - 7.7 (d) | 122.0 - 125.0 |

| Pyridine H5 | 7.8 - 8.0 (dd) | 128.0 - 132.0 |

| Pyridine H6 | 8.5 - 8.7 (d) | 150.0 - 152.0 |

| Pyridine C2 (C-Br) | - | 142.0 - 145.0 |

| Pyridine C4 | - | 148.0 - 150.0 |

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods.

The mass spectrum would show a prominent molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis (MS/MS) would likely proceed through characteristic pathways. researchgate.net Key fragmentation events could include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon monoxide (CO) or the entire carboxyl group (COOH).

Cleavage of the acrylic acid side chain from the pyridine ring.

Loss of the bromine atom.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₈H₆BrNO₂ + H]⁺ | 228/230 | Molecular Ion (Protonated) |

| [C₈H₄BrNO + H]⁺ | 210/212 | Loss of H₂O |

| [C₇H₆BrN]⁺ | 171/173 | Loss of COOH and H |

| [C₅H₄N(CH=CHCOOH) + H]⁺ | 150 | Loss of Br |

| [C₅H₃BrN]⁺ | 158/160 | Cleavage of the acrylic side chain |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound provides a unique "fingerprint" of the molecule.

The spectrum is expected to show characteristic absorption bands for the carboxylic acid, the carbon-carbon double bond, and the substituted pyridine ring. researchgate.netspectroscopyonline.com

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1690-1720 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the conjugated carboxylic acid. researchgate.netspectrabase.com

C=C Stretches: The stretching of the vinyl C=C bond, conjugated with the pyridine ring, will appear in the 1620-1640 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ range.

C-O Stretch: The C-O stretching of the carboxylic acid will produce a strong band in the 1250-1300 cm⁻¹ region.

=C-H Bends: The out-of-plane bending (wagging) of the vinyl C-H bonds is particularly informative. A strong band around 980 cm⁻¹ is characteristic of a trans-disubstituted alkene.

C-Br Stretch: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Based on data for acrylic acid and substituted pyridines) nist.govnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1690 - 1720 | Strong |

| C=C Stretch (Alkene) | 1620 - 1640 | Medium |

| C=C, C=N Stretches (Pyridine) | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1250 - 1300 | Strong |

| =C-H Bend (trans-Alkene) | 970 - 990 | Strong |

| C-H Bend (Pyridine Ring) | 800 - 850 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the extended conjugated system, which includes the pyridine ring and the acrylic acid moiety, gives rise to characteristic absorptions in the UV region.

The spectrum is expected to be dominated by π → π* transitions associated with the conjugated system. nsf.gov The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the carboxyl group also allows for n → π* transitions, although these are typically much weaker. researchgate.net The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity and the pH of the solution. Protonation of the pyridine nitrogen or deprotonation of the carboxylic acid can cause shifts in the absorption wavelength (bathochromic or hypsochromic shifts). nsf.gov

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

| π → π | Pyridinyl-acrylic acid conjugated system | 250 - 300 |

| n → π | Pyridine Nitrogen (N) | > 300 (weak) |

| n → π* | Carbonyl Oxygen (C=O) | > 300 (weak) |

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ub.edumdpi.com If suitable single crystals of this compound can be grown, XRD analysis would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.

Based on a study of the closely related (E)-3-(pyridin-4-yl)acrylic acid, the molecule is expected to be nearly planar. nih.gov The crystal structure would likely be dominated by strong hydrogen bonds, particularly O-H···N interactions where the carboxylic acid proton of one molecule bonds to the pyridine nitrogen of an adjacent molecule, forming chains or other supramolecular synthons. nih.govresearchgate.net Weaker interactions, such as C-H···O bonds and π-π stacking between pyridine rings, would also play a role in stabilizing the three-dimensional crystal packing. nih.gov

Table 5: Crystallographic Data for the Analogous (E)-3-(pyridin-4-yl)acrylic Acid nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Intermolecular Interaction | O-H···N hydrogen bonds |

| Molecular Conformation | E-configuration, nearly planar |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this. waters.com A reversed-phase HPLC method would likely be employed, using a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution may be necessary to resolve impurities with different polarities. Detection is typically achieved using a UV detector set at or near the compound's λ_max. This method can be used to determine the purity of a sample by measuring the area percentage of the main peak. americanlaboratory.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for a polar, low-volatility compound like a carboxylic acid. However, it can be used if the compound is first derivatized to a more volatile ester (e.g., a methyl or ethyl ester). nih.govchromatographyonline.com This approach can be very powerful for identifying and quantifying volatile impurities.

Table 6: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Purpose |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with buffer (e.g., 0.1% TFA) | UV-Vis (DAD) | Purity assessment, Quantification |

| GC-MS | Polar (e.g., WAX) or Non-polar (e.g., DB-5) | Helium | Mass Spectrometry (EI) | Impurity profiling (after derivatization) |

Future Research Directions and Emerging Trends for 3 2 Bromo 4 Pyridinyl Acrylic Acid Research

Eco-Friendly and Sustainable Synthetic Methodologies

The push towards "green chemistry" is a major trend in chemical synthesis, aiming to reduce the environmental impact of chemical processes. rsc.orgrsc.org Traditional methods for synthesizing pyridine (B92270) derivatives often involve harsh conditions and toxic substances. benthamdirect.com Future research will likely focus on developing more environmentally benign synthetic routes to 3-(2-Bromo-4-pyridinyl)acrylic acid.

Key areas of development include:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water or ethanol (B145695) is a primary goal. rsc.org Research has already shown the successful synthesis of pyridine derivatives in ethanol, a green solvent. rsc.orgrsc.org

Microwave-Assisted Synthesis: This technique can lead to shorter reaction times, higher yields, and purer products, all contributing to a more sustainable process. nih.govnih.gov

Ionic Liquids: These compounds are being explored as environmentally friendly solvents and catalysts due to their low volatility and recyclability. benthamdirect.com They can improve reaction efficiency and selectivity in pyridine synthesis. benthamdirect.com

Bio-based Feedstocks: A significant long-term goal is the use of renewable biomass to produce key chemical building blocks like acrylic acid. nih.govfau.eu Lactic acid, derived from the fermentation of carbohydrates, is a promising renewable feedstock for the production of acrylic acid. fau.euazom.com

Interactive Table: Comparison of Sustainable Synthesis Approaches

| Approach | Key Advantages | Relevant Research Focus |

| Greener Solvents | Reduced toxicity and environmental pollution. rsc.org | Synthesis in ethanol or water. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, increased purity. nih.gov | Solvent-free reactions on solid supports. nih.gov |

| Ionic Liquids | Low volatility, recyclability, act as both solvent and catalyst. benthamdirect.com | One-pot multicomponent reactions. benthamdirect.com |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, lower CO2 emissions. fau.eu | Conversion of lactic acid to acrylic acid. fau.euazom.com |

Innovative Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the synthesis of compounds like this compound. The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a fundamental method for forming carbon-carbon bonds and is relevant to the synthesis of acrylic acid derivatives. organic-chemistry.orgwikipedia.org

Future research in this area will likely focus on:

Advanced Palladium Catalysts: Developing more active and stable palladium catalysts, including palladacycles and those with specialized phosphine (B1218219) ligands, can lead to higher yields and turnover frequencies. organic-chemistry.org

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. acs.org It has been successfully applied to the functionalization of pyridines. acs.orgunimi.it

Dual Catalysis Systems: Combining different types of catalysts, such as photoredox and nickel catalysts, can enable new types of transformations, like the α-arylation of acrylates. rsc.org

Nanocatalysts: The use of nanocatalysts in the synthesis of pyridine derivatives is a growing area, offering advantages such as high surface area and recyclability. bcrcp.ac.in

Interactive Table: Emerging Catalytic Systems for Pyridine Derivative Synthesis

| Catalytic System | Description | Potential Advantages |

| Advanced Palladium Catalysts | Includes palladacycles and catalysts with specialized ligands. organic-chemistry.org | Higher activity, stability, and turnover numbers. organic-chemistry.org |

| Photoredox Catalysis | Uses light to initiate and drive chemical reactions. acs.org | Mild reaction conditions, high selectivity. acs.org |

| Dual Catalysis | Combines two different catalytic cycles to achieve novel reactivity. rsc.org | Enables previously difficult transformations. rsc.org |

| Nanocatalysts | Catalysts in the nanometer size range. bcrcp.ac.in | High surface area, easy separation, and recyclability. bcrcp.ac.in |

Data Science and Machine Learning Applications in Reaction Optimization

The integration of data science and machine learning (ML) is set to revolutionize organic chemistry by accelerating the discovery and optimization of chemical reactions. chemrxiv.orgresearchgate.net These computational tools can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even design new synthetic pathways. beilstein-journals.orgnumberanalytics.com

Key applications in the context of this compound research include:

Predictive Modeling: ML algorithms can be trained on existing reaction data to predict the yield and selectivity of a reaction under different conditions (e.g., temperature, solvent, catalyst). rjptonline.orgnih.gov

Reaction Optimization: By building predictive models, researchers can efficiently identify the optimal set of conditions to maximize the yield of the desired product, reducing the number of experiments needed. beilstein-journals.orgnumberanalytics.com

High-Throughput Experimentation: ML can be combined with automated high-throughput experimentation platforms to rapidly screen a large number of reaction conditions and generate the data needed to train predictive models. beilstein-journals.org

Retrosynthetic Analysis: AI tools are being developed to assist in planning the synthesis of complex molecules by suggesting potential starting materials and reaction sequences. chemrxiv.org

Interactive Table: Data Science and ML in Chemical Synthesis

| Application | Description | Impact on Research |

| Predictive Modeling | Using algorithms to forecast reaction outcomes. rjptonline.orgnih.gov | Reduces trial-and-error, saves time and resources. chemrxiv.org |

| Reaction Optimization | Identifying the best conditions for a reaction using predictive models. beilstein-journals.org | Improves yields and selectivity, reduces waste. beilstein-journals.org |

| High-Throughput Experimentation | Automating experiments to generate large datasets for ML. beilstein-journals.org | Accelerates the pace of research and discovery. beilstein-journals.org |

| Retrosynthetic Analysis | AI-assisted planning of synthetic routes. chemrxiv.org | Facilitates the synthesis of novel and complex molecules. chemrxiv.org |

Bio-inspired Synthesis and Functionalization of Pyridine Scaffolds

Nature provides a rich source of inspiration for the synthesis of complex molecules. Pyridine alkaloids, for instance, are a class of naturally occurring compounds that feature the pyridine ring. mdpi.comontosight.ainih.gov Studying their biosynthetic pathways can provide valuable insights for developing new synthetic methods. researchgate.netresearchgate.net

Emerging trends in this area include:

Enzymatic Catalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. researchgate.netnih.gov Researchers are exploring the use of enzymes for the synthesis and modification of pyridine derivatives. researchgate.netacs.org

Chemo-enzymatic Synthesis: This approach combines the advantages of both chemical and enzymatic catalysts to create efficient and stereoselective synthetic routes. acs.org

Biomimetic Synthesis: This involves designing synthetic strategies that mimic the way molecules are made in nature, often leading to highly efficient and elegant syntheses.

Interactive Table: Bio-inspired Approaches to Pyridine Synthesis

| Approach | Key Feature | Potential Benefit |

| Enzymatic Catalysis | Use of enzymes as highly specific catalysts. researchgate.netnih.gov | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Chemo-enzymatic Synthesis | Combination of chemical and biological catalysts. acs.org | Access to a wider range of transformations with high stereocontrol. acs.org |

| Biomimetic Synthesis | Mimicking natural synthetic pathways. | Can lead to highly efficient and novel synthetic strategies. |

Development of Advanced Materials with Tunable Properties

Pyridine derivatives are not only important in pharmaceuticals but also serve as building blocks for advanced materials with a wide range of applications. nih.govrsc.org The specific properties of these materials can often be tuned by modifying the structure of the pyridine-containing molecule.

Future research in this area will likely explore the potential of this compound and related compounds in:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are used as electron-transporting materials in OLEDs. rsc.org

Solar Cells: These compounds have applications as hole-transporting materials in perovskite solar cells. rsc.org

Functional Polymers: The acrylic acid group provides a handle for polymerization, allowing for the creation of polymers with tailored optical, electronic, or mechanical properties.

Sensors: The pyridine nitrogen can coordinate to metal ions, making these compounds potential candidates for chemical sensors.

Interactive Table: Applications of Pyridine-Based Materials

| Application Area | Role of Pyridine Derivative | Desired Properties |

| OLEDs | Electron-transporting material. rsc.org | High electron mobility, suitable energy levels. rsc.org |

| Solar Cells | Hole-transporting material. rsc.org | Good film-forming properties, high hole mobility. rsc.org |

| Functional Polymers | Monomer unit. | Tunable optical, electronic, or mechanical properties. |

| Sensors | Metal-coordinating ligand. | High sensitivity and selectivity for specific metal ions. |

Q & A

Q. What are the standard synthetic routes for 3-(2-Bromo-4-pyridinyl)acrylic acid, and how can its purity be validated?

The synthesis typically involves coupling reactions between brominated pyridine derivatives and acrylic acid precursors. For example, bromopyridine boronic acid intermediates (e.g., 2-bromo-4-pyridinylboronic acid) can undergo Suzuki-Miyaura cross-coupling or Heck reactions with acrylate esters, followed by hydrolysis to yield the carboxylic acid . Validation Methods :

- NMR Spectroscopy : Confirm regiochemistry and purity via H/C NMR (e.g., pyridyl proton shifts at δ 7.5–8.5 ppm and acrylate doublet signals at δ 6.2–6.8 ppm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 242 for CHBrNO).

- Elemental Analysis : Verify Br and N content (±0.3% theoretical).

Q. How is this compound characterized structurally, and what techniques are critical for confirming its configuration?

Key Techniques :

- X-ray Crystallography : Resolves the E-configuration of the acrylate group (torsion angle ≈ −6.1°) and planar pyridine-carboxylic acid alignment .

- FT-IR Spectroscopy : Identifies carboxylic acid O–H stretches (2500–3300 cm), C=O (1680–1720 cm), and C–Br vibrations (600–800 cm).

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C).

Q. What are the primary applications of this compound in medicinal chemistry?

this compound serves as:

- A pharmacophore for kinase inhibitors (e.g., targeting EGFR or VEGFR) due to its hydrogen-bonding capacity.

- A ligand precursor in metal-organic frameworks (MOFs) for drug delivery systems, leveraging its pyridyl and carboxylate coordination sites .

- A probe molecule in fluorescence quenching studies to analyze protein-ligand interactions.

Advanced Research Questions

Q. How do supramolecular interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by:

- O–H⋯N Hydrogen Bonds : Between the carboxylic acid (–OH) and pyridyl nitrogen, forming 1D chains along the [101] direction (bond length ≈ 1.85 Å) .

- C–H⋯O Interactions : Link adjacent chains into 2D sheets (distance ≈ 2.45 Å).

- π–π Stacking : Pyridine ring interactions (centroid distance ≈ 3.6 Å) create a 3D network.

Analysis Tools : Hirshfeld surfaces and 2D fingerprint plots quantify interaction contributions (e.g., H⋯H: 35%, O⋯H: 25%, C⋯Br: 10%) .

Q. How can computational methods address contradictions in experimental data (e.g., reactivity vs. stability)?

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental bond lengths/angles (e.g., C–Br bond: 1.89 Å calc. vs. 1.91 Å XRD) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) on reactivity.

- Docking Studies : Resolve discrepancies in biological activity by modeling ligand-receptor binding modes (e.g., AutoDock Vina).

Q. What strategies mitigate regioselectivity challenges in functionalizing the pyridine ring?

- Directing Groups : Use –COOH or –Br to guide electrophilic substitution (e.g., bromination at C2/C4 positions) .

- Protection/Deprotection : Temporarily protect the carboxylic acid with ethyl esters to prevent undesired side reactions during halogenation .

- Microwave-Assisted Synthesis : Enhance reaction specificity (e.g., 80°C, 30 min, 80% yield) .

Q. How does protonation of the pyridyl nitrogen affect the compound’s coordination chemistry?

Protonation (e.g., in acidic media) converts the pyridyl group into a pyridinium cation, altering:

- Ligand Behavior : Shifts from neutral (N-coordination) to cationic (weaker Lewis basicity).

- Supramolecular Assembly : Favors salt formation with anions (e.g., trifluoroacetate, hexafluorophosphate) .

Experimental Validation : pH-dependent H NMR (pyridinium proton at δ 9.1–9.5 ppm) and conductivity measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.